Oxazole-5-carbonitrile
Overview
Description
Oxazole-5-carbonitrile is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . Oxazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Oxazole-5-carbonitrile is a member of the oxazole class of compounds, which are known for their wide spectrum of biological activities Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Mode of Action
Oxazole derivatives are known to interact with various biological targets . The interaction of this compound with its targets could lead to changes in cellular processes, potentially contributing to its observed biological activities.
Biochemical Pathways
This compound may affect various biochemical pathways due to its potential interactions with multiple biological targets Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with oxazole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Oxazole derivatives have been shown to have a broad range of pharmacological properties, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These effects suggest that Oxazole-5-carbonitrile may influence cell function, gene expression, and cellular metabolism in various ways.
Molecular Mechanism
Oxazoles are known to undergo deprotonation at C2, and the lithio salt exists in equilibrium with the ring-opened enolate-isonitrile . This could potentially influence its interactions with biomolecules and its effects at the molecular level.
Metabolic Pathways
Oxazole derivatives are known to have a wide spectrum of biological activities, suggesting that they may interact with various enzymes and cofactors and influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazole-5-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of α-bromo ketones with alkyl (aryl) isothiocyanates in the presence of sodium hydride under mild conditions . Another method includes the use of iron oxide magnetic nanoparticles (Fe₃O₄ MNPs) as a catalyst for the preparation of functionalized oxazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally friendly solvents is often prioritized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Oxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be opened using oxidizing agents such as potassium permanganate, chrome acid, and ozone.
Substitution: Substitution reactions involving electrophilic or nucleophilic reagents can introduce various functional groups into the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include lithium for metallation, potassium permanganate for oxidation, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions are typically mild to moderate, ensuring the stability of the oxazole ring .
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Oxazole-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Oxazole-5-carbonitrile can be compared with other similar compounds, such as:
Pyrimidinone-5-carbonitriles: These compounds also exhibit significant anticancer and antimicrobial activities.
Indole derivatives: Known for their broad spectrum of biological activities, including anticancer and antimicrobial properties.
Uniqueness
This compound is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1,3-oxazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O/c5-1-4-2-6-3-7-4/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNIXNVMYNRRMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612831 | |
Record name | 1,3-Oxazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68776-61-4 | |
Record name | 1,3-Oxazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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